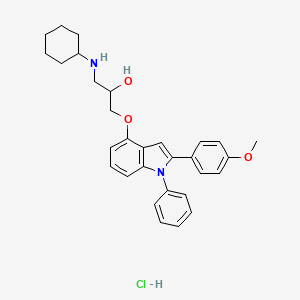
2-Propanol, 1-(cyclohexylamino)-3-((2-(4-methoxyphenyl)-1-phenyl-1H-indol-4-yl)oxy)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanol, 1-(cyclohexylamino)-3-((2-(4-methoxyphenyl)-1-phenyl-1H-indol-4-yl)oxy)-, monohydrochloride is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(cyclohexylamino)-3-((2-(4-methoxyphenyl)-1-phenyl-1H-indol-4-yl)oxy)-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Methoxyphenyl Group:
Attachment of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through a nucleophilic substitution reaction, where a cyclohexylamine reacts with an appropriate leaving group on the indole core.
Formation of the Propanol Side Chain: The propanol side chain can be attached through a Grignard reaction, where a Grignard reagent reacts with an appropriate electrophile on the indole core.
Final Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol side chain, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the indole core or the cyclohexylamino group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group or the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the propanol side chain can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the indole core or methoxyphenyl group.
科学研究应用
2-Propanol, 1-(cyclohexylamino)-3-((2-(4-methoxyphenyl)-1-phenyl-1H-indol-4-yl)oxy)-, monohydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism of action of 2-Propanol, 1-(cyclohexylamino)-3-((2-(4-methoxyphenyl)-1-phenyl-1H-indol-4-yl)oxy)-, monohydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular function and physiological responses.
相似化合物的比较
Similar Compounds
- 2-Propanol, 1-(cyclohexylamino)-3-((2-(4-methoxyphenyl)-1-phenyl-1H-indol-4-yl)oxy)-, monohydrochloride
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
76423-55-7 |
|---|---|
分子式 |
C30H35ClN2O3 |
分子量 |
507.1 g/mol |
IUPAC 名称 |
1-(cyclohexylamino)-3-[2-(4-methoxyphenyl)-1-phenylindol-4-yl]oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C30H34N2O3.ClH/c1-34-26-17-15-22(16-18-26)29-19-27-28(32(29)24-11-6-3-7-12-24)13-8-14-30(27)35-21-25(33)20-31-23-9-4-2-5-10-23;/h3,6-8,11-19,23,25,31,33H,2,4-5,9-10,20-21H2,1H3;1H |
InChI 键 |
LKWPXEYROPXQKD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC3=C(N2C4=CC=CC=C4)C=CC=C3OCC(CNC5CCCCC5)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene](/img/structure/B14455505.png)
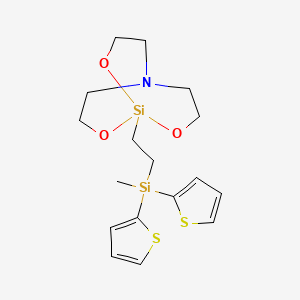

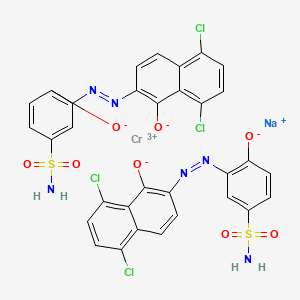
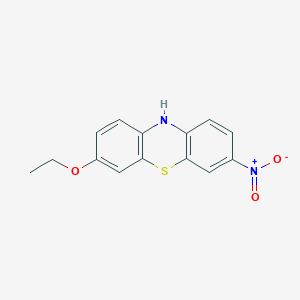
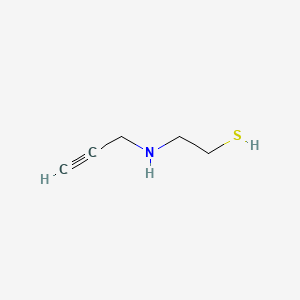
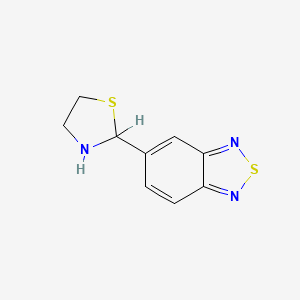
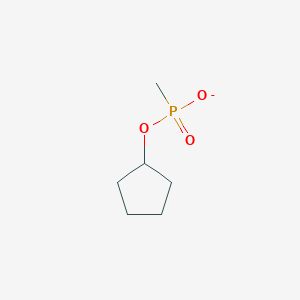
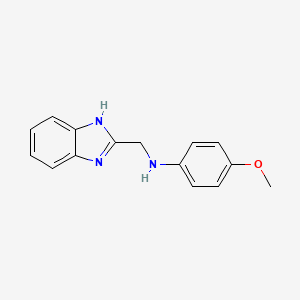
![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile](/img/structure/B14455564.png)
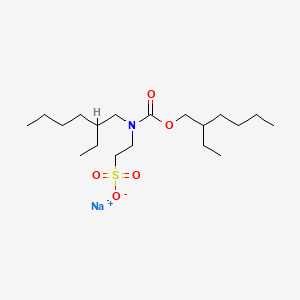
![1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol](/img/structure/B14455572.png)
![4-[1-(4-Methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455577.png)

